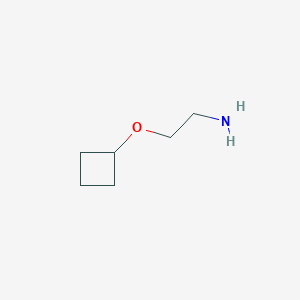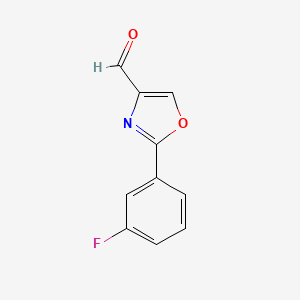
2-(3-Fluorophenyl)oxazole-4-carbaldehyde
Übersicht
Beschreibung
2-(3-Fluorophenyl)oxazole-4-carbaldehyde is a white solid with a molecular weight of 201.16 g/mol. It has a linear formula of C10H6FNO2 . This compound is part of the oxazole family, which is a class of compounds particularly useful in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2-(3-Fluorophenyl)oxazole-4-carbaldehyde consists of an oxazole ring attached to a phenyl ring at the 2-position and a carbaldehyde group at the 4-position . The phenyl ring carries a fluorine atom at the 3-position .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Pyrazole-Based Dihydrofuranones
- Summary of Application: This compound is used in the diastereoselective synthesis of novel pyrazole and dihydrofuranone-based molecular hybrids . The process involves an indium-mediated Barbier-type allylation reaction followed by an in situ lactonization approach .
- Methods of Application: The transformation requires no additives and results in high yields of dihydrofuranone derivatives with syn-stereochemistry . The protocol offers several benefits, including a one-pot procedure, high diastereoselectivity, a broad substrate scope, and high yields of the desired products .
- Results or Outcomes: The method resulted in the successful synthesis of novel pyrazole C-3 tethered dihydrofuranone based molecular frameworks .
2. Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles
- Summary of Application: “2-(3-Fluorophenyl)oxazole-4-carbaldehyde” is used in the synthesis of novel 3a,4-dihydro-3H,7H- and 4H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazole ring systems . The key step in this process is the intramolecular nitrile oxide cycloaddition (INOC) reaction .
- Methods of Application: The synthetic route starts from 3-(prop-2-en-1-yloxy)- or 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes . The configuration of intermediate aldoximes was determined using NOESY experimental data and comparison of the magnitudes of 1JCH coupling constants of the iminyl moiety .
- Results or Outcomes: The method resulted in the successful synthesis of novel pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazole ring systems .
3. Synthesis of Pyrazole-Based Molecular Hybrids
- Summary of Application: This compound is used in the synthesis of pyrazole-based molecular hybrids . These hybrids have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Methods of Application: The synthesis involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results or Outcomes: The synthesis resulted in the creation of bioactive chemicals and reactions in various media .
4. Synthesis of 5-Reductase and Aromatase Inhibitors
- Summary of Application: “2-(3-Fluorophenyl)oxazole-4-carbaldehyde” is used in the synthesis of a novel, powerful family of 5-reductase and aromatase inhibitors derived from 1, 2, 3-triazole derivative .
- Methods of Application: The synthesis involves the condensation of the starting material with active methylene and various amino pyrazoles .
- Results or Outcomes: The synthesis resulted in the creation of potent 5-reductase and aromatase inhibitors .
5. Synthesis of N-Heterocycles
- Summary of Application: This compound is used in the synthesis of N-heterocycles . These heterocycles have gained an utmost attention towards medicinal chemists for their various biological activities. They are effective as anticancer, antimicrobial, anti-inflammatory, antitubercular agents, etc .
- Methods of Application: The synthesis involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results or Outcomes: The synthesis resulted in the creation of bioactive chemicals and reactions in various media .
6. Synthesis of 1H-Pyridin-4-yl-3,5-Disubstituted Indazoles
- Summary of Application: “2-(3-Fluorophenyl)oxazole-4-carbaldehyde” is used in the synthesis of 1H-pyridin-4-yl-3,5-disubstituted indazoles . These compounds are effective as anti-inflammatory agents .
- Methods of Application: The synthesis involves the reaction of 2-cyano-4-chloropyridine and methyl 1H-indazole-3-carboxylate in the presence of CuI, L-proline, and cesium carbonate using DMSO as a solvent .
- Results or Outcomes: The synthesis resulted in the formation of 1-(2-cyanopyridin-4-yl)-1H-indazole-3-carboxylic acid .
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)-1,3-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKLKNJTMLIAFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695889 | |
| Record name | 2-(3-Fluorophenyl)-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)oxazole-4-carbaldehyde | |
CAS RN |
885272-95-7 | |
| Record name | 2-(3-Fluorophenyl)-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



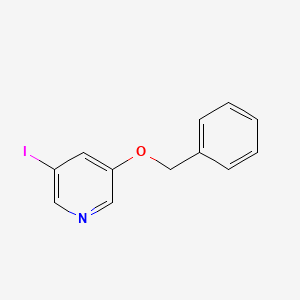
![5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1441538.png)
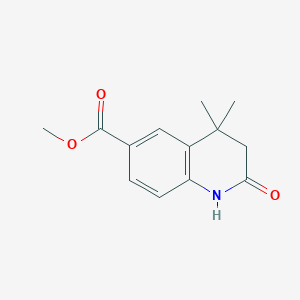
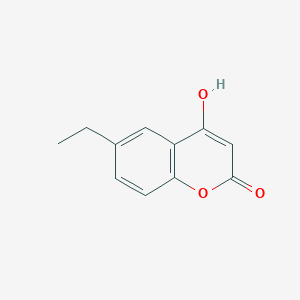
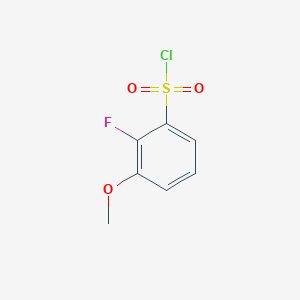
![[(4-Methylphenyl)carbamoyl]sulfamyl chloride](/img/structure/B1441545.png)
![2-Boc-7-amino-2-azabicyclo[2.2.1]heptane](/img/structure/B1441546.png)
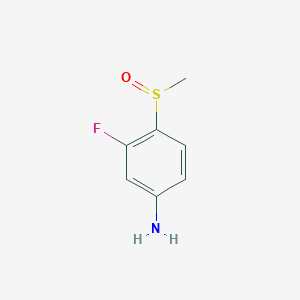

![(2S)-1-{[(3-bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid](/img/structure/B1441550.png)
![2-Methyl-3-[(trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1441551.png)
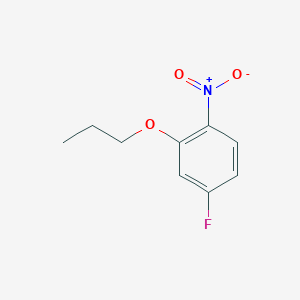
![[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1441555.png)
